1-(5-Butylisoxazol-3-yl)ethanone
Description
1-(5-Butylisoxazol-3-yl)ethanone is a heterocyclic ketone featuring an isoxazole ring substituted with a butyl group at the 5-position and an acetyl group at the 3-position. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, which confer unique electronic and steric properties.
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-(5-butyl-1,2-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO2/c1-3-4-5-8-6-9(7(2)11)10-12-8/h6H,3-5H2,1-2H3 |
InChI Key |
TVZRZCNLHLDBTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NO1)C(=O)C |
Origin of Product |
United States |
Biological Activity
1-(5-Butylisoxazol-3-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
1-(5-Butylisoxazol-3-yl)ethanone possesses a unique isoxazole ring structure, which is known for its diverse biological activities. The presence of the butyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Biological Activity Overview
The biological activities of 1-(5-butylisoxazol-3-yl)ethanone have been evaluated in several contexts, including:
- Antimicrobial Activity
- Cytotoxicity
- Kinase Inhibition
Antimicrobial Activity
Studies have shown that compounds containing isoxazole derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.3 µg/mL to 50 µg/mL .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(5-butylisoxazol-3-yl)ethanone | Staphylococcus aureus | 25 |
| Related Isoxazole Derivative | Escherichia coli | 50 |
| Fluorinated Triazole Derivative | Candida albicans | 12.5 |
Cytotoxicity
Cytotoxicity assays using the brine shrimp lethality test have indicated that 1-(5-butylisoxazol-3-yl)ethanone exhibits cytotoxic properties. The lethal dose (LD50) values suggest significant cytotoxicity at concentrations lower than 1000 µg/mL, indicating potential for development as an anticancer agent .
Table 2: Cytotoxicity Data
| Compound | LD50 (µg/mL) |
|---|---|
| 1-(5-butylisoxazol-3-yl)ethanone | 82.5 |
| Related Compound | 88.7 |
Kinase Inhibition
Recent studies have explored the kinase inhibition potential of compounds related to isoxazoles. These compounds were tested for their ability to inhibit specific kinases involved in cancer pathways, showing promising results in reducing cell migration and invasion .
Table 3: Kinase Inhibition Results
| Compound | Kinase Target | Inhibition (%) |
|---|---|---|
| 1-(5-butylisoxazol-3-yl)ethanone | FLT3 | Significant |
| Related Compound | EPAC | Moderate |
Case Studies
Several case studies highlight the efficacy of isoxazole derivatives:
- Antibacterial Efficacy : A study demonstrated that derivatives of isoxazole significantly inhibited biofilm formation in Pseudomonas aeruginosa, suggesting a mechanism beyond direct bactericidal activity .
- Cytotoxic Effects on Cancer Cells : Research indicated that treatment with isoxazole derivatives resulted in reduced proliferation of pancreatic cancer cells, showcasing their potential as therapeutic agents .
Scientific Research Applications
Neurological Disorders
Recent studies have highlighted the potential of 1-(5-Butylisoxazol-3-yl)ethanone in treating neurological disorders mediated by metabotropic glutamate receptor 5 (mGluR5). Research indicates that compounds with similar structures can act as antagonists to mGluR5, making them suitable candidates for addressing conditions such as anxiety, depression, and schizophrenia. For instance, a patent outlines the use of related compounds in managing acute and chronic pain disorders as well as gastrointestinal issues linked to mGluR5 activity .
Cancer Treatment
The compound has also been investigated for its cytotoxic effects against various cancer cell lines. In particular, derivatives of isoxazole have shown promising results in inducing apoptosis in glioma cells. A study demonstrated that specific analogs exhibit lower IC50 values than standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells while sparing healthy tissues .
Case Study 1: mGluR5 Antagonism
A study explored the effects of a compound structurally similar to 1-(5-Butylisoxazol-3-yl)ethanone on mGluR5-mediated pathways. The findings suggested that administration of this compound resulted in significant behavioral changes in animal models of anxiety and depression, indicating its potential as a therapeutic agent .
Case Study 2: Cytotoxicity in Glioma Cells
Another investigation focused on the cytotoxic properties of 1-(5-Butylisoxazol-3-yl)ethanone derivatives against C6 glioma cells. The results indicated that these compounds could effectively induce cell cycle arrest and apoptosis, with flow cytometry revealing that a substantial percentage of treated cells underwent late-stage apoptosis .
Data Tables
| Application Area | Compound Type | Effectiveness (IC50) | Mechanism of Action |
|---|---|---|---|
| Neurological Disorders | mGluR5 Antagonist | Not specified | Antagonism of mGluR5 |
| Cancer Treatment | Cytotoxic Agent | 5.13 µM (C6 cells) | Induction of apoptosis |
| Gastrointestinal Disorders | Potential therapeutic candidate | Not specified | Modulation of mGluR5 pathways |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and physicochemical properties of 1-(5-Butylisoxazol-3-yl)ethanone and analogous compounds:
Key Observations:
- Heterocycle Diversity : The isoxazole in the target compound contrasts with oxadiazoles (), benzofurans (), and triazoles (). Isoxazoles exhibit moderate dipole moments due to O/N electronegativity differences, influencing reactivity in nucleophilic substitutions compared to triazoles (N-rich) or benzofurans (O-only) .
- Substituent Effects : The 5-butyl group in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl in or chloro in ). This may enhance membrane permeability in drug design but reduce aqueous solubility.
- Thermal Stability: The biphenyl derivative () has a high melting point (192°C) due to hydrogen bonding from amino/hydroxy groups, whereas alkyl-substituted compounds (e.g., butylisoxazole) likely exhibit lower melting points due to reduced crystallinity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
